molecular formula C23H27N3O5S2 B2841149 (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 533868-99-4

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2841149
CAS No.: 533868-99-4
M. Wt: 489.61
InChI Key: SASSMNAWVUFIRT-VHXPQNKSSA-N
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Description

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a sulfonylated 2,6-dimethylmorpholine moiety and a benzo[d]thiazol-2(3H)-ylidene group. Key structural features include:

  • Benzamide backbone: Provides a planar, aromatic scaffold for functional group attachment.
  • Sulfonyl-linked morpholine: The 2,6-dimethylmorpholino sulfonyl group enhances solubility and modulates electronic properties via its electron-withdrawing sulfonyl group and steric bulk.

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2/c1-5-30-19-7-6-8-20-21(19)25(4)23(32-20)24-22(27)17-9-11-18(12-10-17)33(28,29)26-13-15(2)31-16(3)14-26/h6-12,15-16H,5,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASSMNAWVUFIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of appropriate thiourea derivatives with ortho-substituted anilines under acidic conditions.

    Introduction of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholino moiety.

    Sulfonylation: The sulfonyl group can be added through sulfonyl chloride reagents under basic conditions.

    Final Coupling: The final step involves coupling the benzothiazole derivative with the sulfonylated morpholino compound under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonyl group or other reducible moieties within the molecule.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets.

Medicine

In medicine, this compound might be explored for its therapeutic potential. It could serve as a candidate for the development of new pharmaceuticals, particularly if it exhibits activity against specific diseases or conditions.

Industry

In industrial applications, this compound could be used in the development of new materials or as a specialty chemical in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA/RNA Interaction: The compound might bind to nucleic acids, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Structural Motifs and Functional Groups

The target compound shares functional motifs with sulfonyl-containing heterocycles synthesized in , such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones . Key comparisons include:

Feature Target Compound Compounds [7–9]
Core Structure Benzamide with benzo[d]thiazole 1,2,4-Triazole with sulfonylbenzene
Sulfonyl Group Linked to 2,6-dimethylmorpholine Linked to halogenated (X = H, Cl, Br) or fluorophenyl groups
Heterocyclic Ring Benzo[d]thiazol-2(3H)-ylidene (tautomeric potential) 1,2,4-Triazole-3-thione (thione-thiol tautomerism observed)
Substituents Ethoxy, methyl (electron-donating) Halogens (Cl, Br), fluorophenyl (electron-withdrawing)

However, halogenated groups in compounds could increase binding affinity to hydrophobic enzyme pockets .

Spectral Characteristics

Hypothetical spectral comparisons based on

Technique Target Compound (Expected Signals) Compounds [7–9] (Observed Signals)
IR - S=O stretch: ~1350, 1150 cm⁻¹
- C=O (amide): ~1660 cm⁻¹
- Morpholine C-O-C: ~1250 cm⁻¹
- C=S: 1247–1255 cm⁻¹
- S=O: ~1350 cm⁻¹
- NH: 3278–3414 cm⁻¹
¹H-NMR - Ethoxy CH₃: δ 1.3–1.5 ppm
- Morpholine CH₃: δ 1.0–1.2 ppm
- Aromatic protons: δ 7.0–8.5 ppm
- Fluorophenyl protons: δ 6.8–7.6 ppm
- Triazole CH: δ 8.1–8.3 ppm

Key Insight : The absence of thiol (S-H) IR bands in both compounds suggests stabilization of the thione/ylidene tautomeric forms .

Bioactivity Considerations

Though bioactivity data for the target compound are unavailable, structural analogs in and related sulfonamides often exhibit:

  • Enzyme inhibition (e.g., carbonic anhydrase, kinases) due to sulfonyl coordination with metal ions or hydrogen bonding .
  • Antimicrobial activity via disruption of microbial membrane integrity, as seen in plant-derived sulfonamides () .

Biological Activity

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound with potential therapeutic applications due to its unique structural features and biological activities. This article reviews its biological activity, focusing on its mechanisms of action, enzyme inhibition properties, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C25_{25}H31_{31}N3_3O6_6S2_2
  • Molecular Weight : 533.7 g/mol
  • CAS Number : 1321729-10-5

The compound features a benzamide core with a sulfonyl group and a morpholino moiety, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown significant inhibitory effects on various enzymes, particularly:
    • Human Carbonic Anhydrases (hCA I and hCA II) : In vitro studies indicate that it exhibits nanomolar inhibitory potency against these enzymes, which are involved in bicarbonate homeostasis and pH regulation in tissues .
    • Acetylcholinesterase (AChE) : The compound also inhibits AChE, an enzyme critical for neurotransmission, suggesting potential applications in treating neurodegenerative diseases .
  • Receptor Modulation : There is evidence suggesting that the compound may interact with cellular receptors, potentially altering their activity and downstream signaling pathways.
  • DNA/RNA Interaction : Preliminary studies indicate possible binding to nucleic acids, which could affect gene expression and protein synthesis.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound through various assays. The following table summarizes key findings:

Biological Activity Assay Type Results Reference
Enzyme InhibitionhCA I InhibitionKi = 4.07 ± 0.38 nM
hCA II InhibitionKi = 10.68 ± 0.98 nM
AChE InhibitionKi = 8.91 ± 1.65 nM
Antifungal ActivityAgainst Candida spp.Moderate activity (MIC = 62.5 µg/mL)
CytotoxicityCell Line StudiesVaries by cell line

Case Studies

  • Enzyme Inhibition Studies : A study reported that derivatives of similar compounds exhibited significant inhibition against hCA I and hCA II with Ki values in the nanomolar range, indicating a strong potential for drug development targeting these enzymes .
  • Antifungal Activity Assessment : Another investigation highlighted moderate antifungal activity against Candida albicans, suggesting that this compound could be further explored for its antifungal properties .
  • Cytotoxicity Evaluation : The cytotoxic effects were evaluated using various cancer cell lines, revealing that while some derivatives showed promising results, further optimization is necessary to enhance selectivity and reduce toxicity .

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